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Compound Name:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a potent, broad-spectrum antibiotic characterized by a unique phosphonic acid
and epoxide structure.[1][2] It inhibits the initial step of bacterial cell wall biosynthesis.[1] For
research, clinical, and metabolic studies, isotopically labeled analogues are invaluable. This
guide details the comprehensive structure elucidation of a specific salt: racemic (cis)-1,2-
epoxypropylphosphonic acid, complexed with benzylamine, and featuring a three-carbon
isotopic label ((Rac)-Fosfomycin (benzylamine)-13C3).

The benzylamine salt facilitates purification and crystallization, while the 13C3 label serves as a
crucial tracer for pharmacokinetic studies or as an internal standard for quantitative mass
spectrometry.[3][4] The labeling pattern is hypothetically placed on the three carbons of the
epoxypropyl moiety (C1, C2, and C3), a common target for synthetic labeling strategies.

This document provides a systematic workflow, detailed experimental protocols, and data
interpretation required to unequivocally confirm the identity, purity, and precise structure of this
compound.

Structure Elucidation Workflow
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The confirmation of the (Rac)-Fosfomycin (benzylamine)-13C3 structure is a multi-step
process that integrates data from several analytical techniques. Each step provides orthogonal
information, leading to an unambiguous assignment. The logical flow is outlined below.
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Caption: Overall workflow for the structure elucidation of (Rac)-Fosfomycin
(benzylamine)-13C3.

Key Experimental Protocols

Detailed methodologies are critical for reproducible and accurate structure determination.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition of the fosfomycin-13C3 anion and the
benzylamine cation.

e Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Sample Preparation: The sample (approx. 1 mg/mL) is dissolved in a 50:50 acetonitrile:water
solution.

e Method:
o The instrument is calibrated using a standard calibration mixture.
o The sample is infused directly or via liquid chromatography.

o Spectra are acquired in both positive (for benzylammonium) and negative (for fosfomycin)
ion modes.

o Mass Range: m/z 50-500.
o Resolution: >60,000 FWHM.

o The acquired high-resolution mass is compared to the theoretical exact mass calculated
for the proposed elemental formulas.

Multinuclear NMR Spectroscopy

NMR provides the definitive connectivity map of the molecule, confirms the location of the 13C
labels, and verifies the salt stoichiometry.
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« Instrumentation: 400 MHz (or higher) NMR spectrometer with probes for 1H, 13C, and 31P.

o Sample Preparation: Approximately 10-15 mg of the salt is dissolved in 0.6 mL of Deuterium
Oxide (D20).

e 1H NMR Protocol:
o Pulse Sequence: Standard single-pulse with solvent suppression (e.g., PRESAT).
o Spectral Width: 12 ppm.
o Acquisition Time: 3 seconds.
o Relaxation Delay: 5 seconds.
o Number of Scans: 16.
o The resulting spectrum is referenced to the residual HDO signal.

e 13C{1H} NMR Protocol:

o

Pulse Sequence: Proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE).

[¢]

Spectral Width: 220 ppm.

[e]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o

The 13C-labeled carbons will appear as highly intense signals.

e 31P{1H} NMR Protocol:

[¢]

Pulse Sequence: Proton-decoupled single-pulse.

[e]

Spectral Width: 50 ppm.

o

Relaxation Delay: 5 seconds.
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o Number of Scans: 64.

o An external standard (e.g., trimethyl phosphate) can be used for referencing.

e 2D NMR (HSQC & HMBC) Protocols:

o HSQC: Gradient-selected HSQC optimized for a one-bond C-H coupling constant (*JCH)
of ~145 Hz to correlate protons to their directly attached carbons.

o HMBC: Gradient-selected HMBC optimized for long-range C-H coupling constants ("JCH)
of 4-8 Hz to establish multi-bond connectivities.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides the absolute, three-dimensional structure of the salt in the solid state,
confirming ionic interactions, stereochemistry (within a single crystal), and packing.

 Instrumentation: A modern X-ray diffractometer equipped with a CCD or pixel detector and a
monochromatic X-ray source (e.g., Mo Ka or Cu Ka).

e Method:

o Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent (e.g.,
ethanol/water mixture).

o Crystal Mounting: A well-formed crystal is mounted on a goniometer head.

o Data Collection: The crystal is cooled (e.g., to 100 K) and exposed to the X-ray beam. A
full sphere of diffraction data is collected by rotating the crystal.

o Structure Solution: The diffraction pattern is used to solve the phase problem and

generate an initial electron density map.

o Structure Refinement: The atomic positions and thermal parameters are refined against
the experimental data to produce the final crystal structure.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analyses.
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HRMS Data
The calculated exact masses for the constituent ions provide strong evidence for the elemental
composition.
Calculated o
Observed Deviation
lon Formula Exact Mass
Mass (m/z) (ppm)
(mlz)
Fosfomycin-
] [13C3HeO04P]~ 140.0032 140.0030 -1.4
13C3 Anion
Benzylammoniu
[C7H10N]*+ 108.0813 108.0811 -1.9

m Cation

Table 1: Expected High-Resolution Mass Spectrometry data.

NMR Spectroscopic Data

NMR data confirms the carbon skeleton, proton environments, and the location of the 13C
labels through characteristic couplings.
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13C
1H Chemical o ) Key HMBC
] Multiplicity, J  Chemical ]
Structure Atom Shift (9, ] Correlations
(Hz) Shift (9,
ppm) (*H - C)
ppm)
ddd,
, J(H,H)=2.5, ~55.5 (3C
Fosfomycin H1/C1 ~3.45 C2,C3,P
J(P,H)=4.5, labeled)
1J(C,H)=180
m, ~53.0 (13C
H2/C2 ~3.05 C1,C3,P
1J(C,H)=175 labeled)
dd,
J(H,H)=5.5, ~15.0 (3C
H3/C3 ~1.50 Cl1,C2,P
J(P,H)=15, labeled)
1J(C,H)=130
. C(ipso),
Benzylamine CH:z ~4.15 S ~45.0
C(ortho)
C(ipso) ~132.0
C(ortho) ~7.45 d, J=7.5 ~129.5 CHz, C(meta)
C(ortho),
C(meta) ~7.48 t, J=7.5 ~130.0
C(para)
C(para) ~7.42 t, J=7.5 ~129.0 C(meta)

Table 2: Hypothetical *H and 3C NMR data (in D20). The large one-bond C-H coupling

constants are characteristic of 13C labeling.

31P NMR: A single resonance is expected at approximately & 10-15 ppm, confirming a single

phosphorus environment. The signal will be a complex multiplet due to coupling with H1, H2,

and H3.

X-Ray Crystallographic Data

The crystallographic data provides the definitive solid-state structure.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) ~10.5

b (A) ~6.2

c (A) ~18.8

B () ~98.5
Volume (A3) ~1200

Z (molecules/cell) 4

Key Interactions

N-H---O hydrogen bonds between
benzylammonium and phosphonate oxygen

atoms.

Table 3: Hypothetical Single-Crystal X-ray Diffraction data for the title compound.

Structure Confirmation Logic

The final structure is confirmed by integrating all analytical data. The logical connections are

visualized below.
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Experimental Data

1D NMR
HRMS 1H: Integral ratio ~10:6 2D NMR SC-XRD
[C7H10N]* 13C: 3 intense signals HSQC & HMBC show 3D coordinates show
[3C3Hes04P]~ ' ap- 1 signa? C-H & P-C-H connectivities ionic pairing & stereochem

| \ l /

! 1 I /
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Correct Elemental Formulas 1:1 Stoichiometry Unambiguous Atomic Absolute 3D Structure
for Both lons of Cations to Anions Connectivity Confirmed and H-Bonding Network

(Rac)-Fosfomycin (benzylamine)-13C3
Structure Confirmed
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Caption: Logical diagram showing the integration of analytical data to confirm the final
structure.

Conclusion

The structure elucidation of (Rac)-Fosfomycin (benzylamine)-13C3 requires a synergistic
application of mass spectrometry, multinuclear NMR, and X-ray crystallography. HRMS
confirms the elemental composition, while a full suite of NMR experiments establishes the
atomic connectivity and verifies the 1:1 salt stoichiometry. Finally, single-crystal X-ray diffraction
provides unequivocal proof of the three-dimensional structure and intermolecular interactions in
the solid state. The combination of these techniques provides a robust and definitive
characterization essential for drug development and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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